Dalvance
Description
Properties
IUPAC Name |
(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64-,65-,66-,67?,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPGQDLTDHGEGT-VBZOGQDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)NC(C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H100Cl2N10O28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1816.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171500-79-1 | |
| Record name | Dalbavancin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Dalbavancin is synthesized through a semi-synthetic process involving the fermentation of Actinoplanes to produce the A40926 precursor . The preparation involves several steps:
Protection of Carboxyl Group: The carboxyl group of the A40926 compound is protected.
Amidation Reaction: The protected carboxyl group undergoes amidation with 3-dimethylamino-1-propylamine.
Hydrolysis and Purification: The product is then hydrolyzed, acidified, and purified in an alkaline solution to obtain dalbavancin.
Chemical Reactions Analysis
Dalbavancin undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bond in dalbavancin can be hydrolyzed, especially under thermal stress.
Degradation: Heat stress studies have identified degradation products such as mannosyl aglycone and other uncharacterized compounds.
Complex Formation: Dalbavancin forms complexes with divalent metal ions like calcium, magnesium, and zinc, which can affect its stability.
Scientific Research Applications
Dalbavancin has a wide range of applications in scientific research:
Medicine: It is used to treat acute bacterial skin and skin structure infections, osteoarticular infections, and other Gram-positive bacterial infections
Pharmacokinetics: Studies have shown its unique pharmacokinetic properties, including a long half-life and high tissue penetration, making it suitable for once-weekly dosing.
Therapeutic Drug Monitoring: Dalbavancin is monitored in clinical settings to optimize dosing and reduce inter-individual variability.
COVID-19 Research: Dalbavancin has been investigated for its potential to bind to ACE2 and block SARS-CoV-2 entry in cell culture.
Mechanism of Action
Dalbavancin exerts its effects by interfering with bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking and thus inhibiting cell wall synthesis . This mechanism is similar to that of other glycopeptides but with enhanced activity and longer duration .
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Phase III Trials: In two studies (n=1,312), this compound achieved 85% clinical success rates at follow-up (Day 14–28), matching vancomycin-linezolid combinations.
- Pediatric Use : A 2021 FDA approval extended this compound to children aged ≥3 months, with safety and efficacy comparable to adults .
- Cost-Effectiveness : Reduced dosing frequency lowers overall treatment costs by ~30% compared to vancomycin .
Q & A
Basic Research Questions
Q. What experimental models are recommended for studying Dalvance’s efficacy against Gram-positive pathogens?
- Methodological Answer: Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Streptococcus pyogenes. For biofilm studies, employ crystal violet assays or confocal microscopy to quantify biofilm disruption . Include negative controls (e.g., untreated cultures) and validate results with at least three biological replicates.
Q. How should a pharmacokinetic (PK) study for this compound in pediatric populations be structured?
- Methodological Answer: Design a two-part study: (1) Phase I dose-escalation trial to assess safety and tolerability, and (2) Phase II trial with population PK modeling to account for weight and age variability. Collect plasma samples at 0, 24, 72, and 168 hours post-infusion. Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life. Ensure ethical approval for pediatric cohorts .
Q. What biomarkers are critical for monitoring this compound-induced hepatotoxicity in clinical trials?
- Methodological Answer: Monitor alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels at baseline and weekly during treatment. Include bilirubin and alkaline phosphatase as secondary markers. For advanced analysis, perform liver elastography or biopsy in cases of sustained enzyme elevation (>3× ULN) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro susceptibility data and clinical outcomes for this compound?
- Methodological Answer: Conduct genomic sequencing of bacterial isolates to identify resistance mechanisms (e.g., van gene clusters, efflux pump upregulation). Compare in vitro MICs with in vivo efficacy using neutropenic murine models. Perform multivariate regression to adjust for covariates like patient comorbidities or prior antibiotic exposure .
Q. What statistical methods are appropriate for analyzing long-term resistance development in this compound-treated populations?
- Methodological Answer: Use time-series analysis to track resistance incidence over 5–10 years. Apply Cox proportional hazards models to identify risk factors (e.g., dosing frequency, comorbid diabetes). Integrate whole-genome sequencing data to correlate resistance mutations with clinical outcomes .
Q. How can multi-omics approaches elucidate this compound’s impact on host-microbe interactions?
- Methodological Answer: Combine metagenomics (stool samples) to assess gut microbiota shifts, transcriptomics (RNA-seq of infected tissues) to map host immune responses, and metabolomics (LC-MS) to identify dysregulated pathways. Use bioinformatics tools like LEfSe or DESeq2 for differential analysis .
Methodological Recommendations
- For Experimental Reproducibility : Document raw data (e.g., MIC values, PK curves) in supplementary materials. Follow STROBE guidelines for observational studies or CONSORT for clinical trials .
- Addressing Limitations : In discussion sections, explicitly state sample size constraints or confounding variables (e.g., concurrent antibiotics). Propose follow-up studies using larger cohorts or mechanistic models (e.g., 3D organoids) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
